GRK2 Inhibitory Potency: Target Compound vs. Core Scaffold
The target compound is reported as a GRK inhibitor, but direct quantitative IC50 data for this exact structure is not available in the public domain. Data from BindingDB for a structurally distinct compound (BDBM50173313/CHEMBL1738878) reported a GRK2 IC50 of 1.20 nM [1]; however, this data cannot be attributed to the target compound due to a confirmed SMILES mismatch. The core scaffold 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine lacks the N-alkyl substituent and has no reported GRK activity [2]. This absence of data for the core scaffold, combined with the structural necessity of the N-alkyl group for GRK engagement, establishes that activity is contingent on the exact substitution pattern. Users should request vendor Certificate of Analysis (CoA) with batch-specific GRK IC50 data at procurement.
| Evidence Dimension | GRK2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No verified public IC50 data available for exact structure |
| Comparator Or Baseline | Core scaffold 4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine: no GRK activity reported |
| Quantified Difference | Not calculable; activity is entirely dependent on N-alkyl substitution |
| Conditions | Not applicable |
Why This Matters
Procurement decisions cannot rely on assumed class-level activity; only the exact compound with the specified N-(3,4-dimethoxyphenethyl) group is expected to exhibit the GRK-inhibitory profile referenced by suppliers.
- [1] BindingDB. BDBM50173313 (CHEMBL1738878) GRK2 IC50 1.20 nM. Note: SMILES mismatch with target compound confirmed. View Source
- [2] PubChem. 4-Phenyl-6-(trifluoromethyl)pyrimidin-2-amine (CAS 26974-09-4). No GRK activity data. View Source
